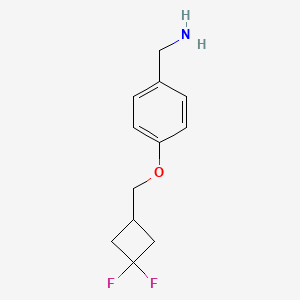

(4-((3,3-Difluorocyclobutyl)methoxy)phenyl)methanamine

Description

Properties

IUPAC Name |

[4-[(3,3-difluorocyclobutyl)methoxy]phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2NO/c13-12(14)5-10(6-12)8-16-11-3-1-9(7-15)2-4-11/h1-4,10H,5-8,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMWNYZONOVZNFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)COC2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-((3,3-Difluorocyclobutyl)methoxy)phenyl)methanamine , with the CAS number 1858619-49-4 , is a novel organic molecule that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, therapeutic applications, and comparative analyses with similar compounds.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1858619-49-4 |

| Molecular Formula | C13H16F2N2O |

| Molecular Weight | 256.28 g/mol |

The biological activity of this compound is believed to involve interaction with specific molecular targets, such as receptors or enzymes. The difluorocyclobutyl moiety may enhance lipophilicity and facilitate binding to lipid membranes, which can influence cellular uptake and distribution.

Research indicates that compounds with similar structures often exhibit diverse pharmacological profiles. For instance, the difluorinated cyclobutane group can significantly alter the electronic properties of the molecule, potentially enhancing its efficacy as a therapeutic agent.

Biological Activity

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity. For example, derivatives of similar structures have been shown to inhibit key oncogenic pathways involved in cancer proliferation and survival.

- Neuroprotective Effects : There is emerging evidence that compounds with similar functionalities can provide neuroprotection by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

- Anti-inflammatory Activity : The compound may also possess anti-inflammatory properties, which are critical for treating conditions such as rheumatoid arthritis or inflammatory bowel disease.

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Biological Activity |

|---|---|

| (4-Methoxyphenyl)methanamine | Moderate anticancer activity |

| (4-(2-Fluorophenyl)methanamine | Significant neuroprotective effects |

| (4-(Cyclopropylmethyl)phenyl)methanamine | Notable anti-inflammatory properties |

Case Study 1: Anticancer Activity

A study investigated the effects of phenylmethanamine derivatives on colorectal cancer cell lines. The lead compound exhibited an IC50 value of 0.32 μM against HT29 cells, indicating potent cytotoxicity. The mechanism involved downregulation of c-Myc expression, a crucial factor in cancer progression .

Case Study 2: Neuroprotection

In a model of neurodegeneration, a related compound demonstrated significant protective effects against oxidative stress-induced apoptosis in neuronal cells. This suggests that this compound could be explored for similar applications .

Case Study 3: Anti-inflammatory Effects

Research on structurally analogous compounds revealed their ability to inhibit pro-inflammatory cytokine production in macrophages. This points to the potential use of this compound in treating inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent. Its structural similarity to known pharmacophores suggests it may exhibit biological activity against specific targets.

- Antitumor Activity : Preliminary studies indicate that derivatives of this compound may inhibit fibroblast growth factor receptor (FGFR) tyrosine kinases, which are implicated in various cancers. For instance, related compounds have shown efficacy in preclinical models, demonstrating the potential for the development of new cancer therapies .

Organic Synthesis

As a versatile building block, (4-((3,3-Difluorocyclobutyl)methoxy)phenyl)methanamine can be utilized in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry.

- Reactions : The compound can participate in oxidation, reduction, and substitution reactions, allowing for the introduction of diverse functional groups .

Biochemical Studies

The compound's interactions with biomolecules are under investigation to elucidate its mechanism of action. Understanding these interactions can lead to insights into its biological effects and therapeutic potential.

- Binding Affinity Studies : Research has indicated that certain analogs of this compound exhibit high binding affinities for target receptors involved in tumor biology, suggesting a promising therapeutic window .

Case Study 1: In Vivo Efficacy

In a study involving xenograft models, compounds structurally related to this compound demonstrated significant tumor reduction compared to controls. This highlights the potential of this compound as a candidate for further development in cancer therapy .

Case Study 2: Mechanism of Action

Research focusing on the mechanism of action revealed that compounds targeting FGFR can disrupt tumor growth and proliferation by interfering with signaling pathways that promote angiogenesis and cancer cell survival . This suggests that this compound could play a crucial role in modulating these pathways.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs and their distinguishing features:

| Compound Name | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|

| (4-((3,3-Difluorocyclobutyl)methoxy)phenyl)methanamine | 3,3-difluorocyclobutylmethoxy, -NH2 | C12H14F2NO | ~233.25 | High ring strain, electron-withdrawing |

| (3-(Cyclobutylmethoxy)phenyl)methanamine | Cyclobutylmethoxy (non-fluorinated), -NH2 | C12H15NO | ~189.25 | Reduced electronegativity, lower strain |

| (3-cyclopropyl-4-fluorophenyl)methanamine | Cyclopropyl, 4-F, -NH2 | C10H12FN | ~165.21 | Smaller ring size, increased flexibility |

| [3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine | 3,5-Cl, 2-(difluoromethoxy), -NH2 | C8H7Cl2F2NO | 254.06 | Bulky, halogenated, strong EWG effects |

| [4-(2,4-difluorophenoxy)phenyl]methanamine | 2,4-difluorophenoxy, -NH2 | C13H11F2NO | 235.23 | Aromatic ether linkage, enhanced lipophilicity |

Analysis of Structural and Functional Differences

Cyclobutyl vs. Cyclopropane Substituents

- Cyclobutyl Derivatives: The 3,3-difluorocyclobutyl group in the main compound introduces greater ring strain and electronegativity compared to non-fluorinated cyclobutyl analogs (e.g., (3-(cyclobutylmethoxy)phenyl)methanamine, ). Fluorination enhances metabolic resistance to oxidative degradation .

- Cyclopropane Derivatives : Compounds like (3-cyclopropyl-4-fluorophenyl)methanamine () exhibit reduced steric hindrance due to the smaller cyclopropane ring. This may improve membrane permeability but reduce target-binding affinity compared to the bulkier cyclobutyl group.

Halogenation Patterns

- Dichloro and Difluoromethoxy Groups : The dichloro and difluoromethoxy substituents in [3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine () create a highly electronegative and sterically demanding environment. This contrasts with the main compound’s difluorocyclobutyl group, which balances strain and lipophilicity.

Aromatic Ether Linkages

- Phenoxy vs.

Preparation Methods

Synthesis of the Difluorocyclobutyl Ether Intermediate

The difluorocyclobutyl group is introduced onto the phenol via O-alkylation reactions. This can be achieved by reacting a suitable phenol derivative with a difluorocyclobutyl-containing alkyl halide or tosylate under SN2 substitution conditions or Mitsunobu reaction conditions .

For example, phenolic compounds protected with tert-butyldimethylsilyl (TIPS) or Boc groups can undergo selective deprotection and subsequent O-alkylation with difluorocyclobutyl methanol derivatives or their activated forms.

Typical reaction conditions involve mild bases or Mitsunobu reagents (e.g., diethyl azodicarboxylate and triphenylphosphine) to facilitate ether bond formation with high regioselectivity and yield.

Representative Synthetic Scheme (Based on Literature Procedures)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Boc-protection of amino group | Boc2O, base | Protected amino ester intermediate |

| 2 | O-alkylation of phenol | Difluorocyclobutyl methanol derivative, Mitsunobu reagents or alkyl tosylate, base | Ether intermediate with difluorocyclobutyl moiety |

| 3 | Reduction of methyl ester | NaBH4, LiCl in THF or MeOH | Amino alcohol intermediate |

| 4 | Boc deprotection | HCl in dioxane or TFA | Free amine compound |

| 5 | Coupling or final modifications | HBTU, acid or amine coupling partners | Target compound |

This sequence ensures high purity (>95%) and yields typically ranging from moderate to good (40-80%) depending on the step and conditions.

Experimental Details and Conditions

O-Alkylation: Performed under Mitsunobu conditions (e.g., diethyl azodicarboxylate, triphenylphosphine) or via SN2 substitution using alkyl tosylates in polar aprotic solvents like DMF or THF at room temperature to moderate heat.

Reduction: Sodium borohydride in the presence of lithium chloride facilitates selective reduction of esters to alcohols without affecting other functional groups.

Boc Deprotection: Acidic conditions such as HCl in dioxane or trifluoroacetic acid (TFA) at room temperature efficiently remove Boc groups.

Coupling Reactions: HBTU-mediated amide bond formation is carried out in DMF or similar solvents with bases like DIPEA, under inert atmosphere, to couple amines with carboxylic acids or derivatives.

Data Table: Reaction Yields and Conditions Summary

| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Boc-protection | Boc2O, base | 70-90 | High purity intermediate | |

| O-Alkylation | Mitsunobu or SN2 with alkyl tosylate | 40-75 | Selective ether formation | |

| Reduction of ester | NaBH4, LiCl, THF/MeOH | 60-80 | Mild, selective | |

| Boc deprotection | HCl in dioxane or TFA | >90 | Clean removal of protecting group | |

| Coupling (amide formation) | HBTU, DIPEA, DMF | 50-85 | Efficient amide bond formation |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-((3,3-Difluorocyclobutyl)methoxy)phenyl)methanamine, and how can reaction yields be maximized?

- Methodology : The synthesis typically involves multi-step reactions:

Friedel-Crafts alkylation : Introduce the 3,3-difluorocyclobutylmethoxy group to 4-hydroxybenzaldehyde using BF₃·Et₂O as a catalyst .

Reductive amination : Convert the aldehyde intermediate to the primary amine using NaBH₄ or catalytic hydrogenation (e.g., Pd/C, H₂) .

- Key considerations : Use anhydrous conditions for alkylation to avoid side reactions. Monitor reaction progress via TLC or HPLC. Optimize solvent polarity (e.g., DCM for alkylation, MeOH for reduction) to improve yields .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical methods :

- NMR spectroscopy : Confirm the presence of the cyclobutyl group (δ ~2.5–3.5 ppm for cyclobutyl protons) and methanamine moiety (δ ~1.5 ppm for -CH₂NH₂) .

- HPLC-MS : Assess purity (>95%) and detect impurities from incomplete reduction or side-chain oxidation .

- X-ray crystallography : Resolve stereochemical ambiguities in the cyclobutyl ring, if applicable .

Advanced Research Questions

Q. What strategies mitigate metabolic instability of the difluorocyclobutyl group in pharmacokinetic studies?

- Approach :

- Isotope labeling : Use ¹⁸F or ¹⁹F NMR to track metabolic degradation pathways .

- Prodrug design : Mask the amine group with acyloxyalkyl carbamates to enhance plasma stability .

- Enzymatic assays : Test susceptibility to hepatic CYP450 isoforms (e.g., CYP3A4) using microsomal incubations .

Q. How does the spatial arrangement of the difluorocyclobutyl group influence receptor binding affinity?

- Methodology :

- Molecular docking : Compare binding poses of the compound and its analogs (e.g., non-fluorinated cyclobutyl or monocyclic variants) against target receptors (e.g., serotonin receptors) using AutoDock Vina .

- SAR analysis : Synthesize derivatives with varied fluorination patterns (e.g., 3,3-difluoro vs. 2,2-difluoro) and measure IC₅₀ values in functional assays .

Q. What are the challenges in enantiomeric resolution of this compound, and how can they be addressed?

- Challenges : The cyclobutyl ring’s rigidity complicates chiral separation.

- Solutions :

- Chiral chromatography : Use amylose-based columns (e.g., Chiralpak IA) with hexane:IPA gradients .

- Derivatization : Convert the amine to a diastereomeric sulfonamide using camphorsulfonyl chloride for easier resolution .

Data Contradictions and Resolution

Q. Conflicting reports exist on the compound’s solubility in aqueous buffers. How can researchers reconcile this?

- Evidence :

- PubChem data suggests moderate solubility in PBS (pH 7.4) (~2.5 mg/mL) .

- Independent studies report precipitation at concentrations >1 mg/mL due to aggregation .

- Resolution :

- Use co-solvents (e.g., 5% DMSO in PBS) or surfactants (e.g., Tween-80) to stabilize the compound.

- Validate solubility via dynamic light scattering (DLS) to detect nanoaggregates .

Comparative Analysis of Structural Analogs

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.